Sdz-mks-492

Description

Overview of Cyclic Nucleotide Phosphodiesterases (PDEs) in Eukaryotic Signal Transduction

Cyclic nucleotide phosphodiesterases (PDEs) are a critical superfamily of enzymes found in eukaryotic cells that play a fundamental role in cellular signal transduction. Their primary function is to catalyze the hydrolysis of the phosphodiester bond in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) fiveable.mesigmaaldrich.comoup.comnih.govnih.govontosight.aipnas.orgwikipedia.organnualreviews.orgresearchgate.netnih.govthemedicalbiochemistrypage.orgnih.gov. These cyclic nucleotides, cAMP and cGMP, act as crucial intracellular second messengers, mediating a vast array of physiological responses initiated by extracellular stimuli such as hormones and neurotransmitters fiveable.mesigmaaldrich.comoup.comnih.govpnas.orgnih.gov. By controlling the intracellular concentrations, duration, and spatial distribution of cAMP and cGMP, PDEs are instrumental in regulating the amplitude and fidelity of these signaling pathways, thereby influencing processes like muscle contraction, metabolism, gene expression, and neurotransmission fiveable.mesigmaaldrich.comoup.comnih.govpnas.orgwikipedia.organnualreviews.orgnih.gov.

Functional Diversification and Isozyme Specificity of Phosphodiesterase Families

The PDE superfamily is remarkably diverse, comprising 11 distinct families (PDE1-PDE11) in mammals, each with unique structural characteristics, substrate specificities, kinetic properties, and regulatory mechanisms sigmaaldrich.comontosight.aiwikipedia.organnualreviews.orgthemedicalbiochemistrypage.orgpsu.eduahajournals.orgjrespharm.comnih.govahajournals.orgcpn.or.krfrontiersin.org. This diversification allows for precise regulation of cyclic nucleotide signaling in different cell types and subcellular compartments. PDEs can be broadly categorized based on their substrate preference: some are specific for cAMP (e.g., PDE4, PDE7, PDE8), others are specific for cGMP (e.g., PDE5, PDE6, PDE9), and a significant group can hydrolyze both nucleotides (dual-specificity, e.g., PDE1, PDE2, PDE3, PDE10, PDE11) sigmaaldrich.comnih.govontosight.aiwikipedia.orgresearchgate.netthemedicalbiochemistrypage.orgpsu.edunih.gov. Furthermore, within each family, multiple genes and alternative splicing events generate a vast array of isoforms, each with distinct tissue expression patterns, subcellular localization, and regulatory interactions. This intricate isozyme specificity is a key factor in the development of targeted pharmacological interventions, aiming to modulate specific cellular functions while minimizing off-target effects psu.eduahajournals.orgfrontiersin.orgresearchgate.net.

The Pivotal Role of Phosphodiesterase Type 3 (PDE3) in Cellular Homeostasis and Disease Pathogenesis

The PDE3 family, consisting of PDE3A and PDE3B isoforms, plays a significant role in cellular homeostasis, particularly within the cardiovascular and metabolic systems sigmaaldrich.comjrespharm.comscholaris.canih.govahajournals.orgnih.govontosight.aimdpi.comresearchgate.net. These enzymes are dual-specificity PDEs, exhibiting high affinity for both cAMP and cGMP, though they primarily hydrolyze cAMP with a much higher turnover rate. Notably, cGMP can act as a potent allosteric inhibitor of cAMP hydrolysis by PDE3, allowing for cross-talk between cAMP and cGMP signaling pathways sigmaaldrich.comahajournals.orgnih.govresearchgate.net. PDE3A is predominantly found in cardiac myocytes and vascular smooth muscle cells, where it critically regulates contractility and vascular tone by controlling cAMP levels jrespharm.comscholaris.canih.govahajournals.orgnih.govmdpi.comresearchgate.net. PDE3B, on the other hand, is highly expressed in adipose tissue and plays a role in metabolic regulation, influencing lipolysis and insulin (B600854) signaling sigmaaldrich.comontosight.airesearchgate.net. While PDE3 inhibitors can offer acute beneficial effects, such as positive inotropy and vasodilation in treating heart failure, long-term inhibition has been associated with increased mortality, potentially linked to disease-related downregulation of PDE3A in failing hearts and its role in myocyte apoptosis scholaris.canih.govahajournals.orgnih.gov.

Historical Trajectories of PDE Inhibitor Development: From Non-Selective Agents to Isozyme-Specific Compounds

The pharmacological exploration of phosphodiesterase inhibition began with non-selective agents derived from natural sources, such as xanthines like theophylline (B1681296) and caffeine, which were found to inhibit multiple PDE isoforms jrespharm.comnih.govresearchgate.netwikipedia.org. While these early compounds provided initial therapeutic benefits, their lack of specificity led to a broad spectrum of actions and significant adverse effects, often limiting their clinical utility nih.govresearchgate.net. The subsequent advancements in molecular biology and biochemistry in the late 20th century enabled the identification, isolation, and characterization of individual PDE isoenzymes nih.govresearchgate.net. This breakthrough facilitated a paradigm shift in drug development, moving towards the creation of highly selective inhibitors designed to target specific PDE families or isoforms. This approach promised improved therapeutic efficacy and a reduced incidence of side effects, leading to the successful development of selective inhibitors for various PDE families, including PDE3, PDE4, and PDE5, with notable examples like sildenafil (B151) for PDE5 wikipedia.orgnih.govresearchgate.netwikipedia.orgwikipedia.orgnih.gov.

Introduction to SDZ-MKS-492 as a Prototypical Selective PDE3 Inhibitor for Preclinical Investigation

This compound (also known as MKS 492) has emerged as a significant compound in the field of PDE research, specifically recognized as a selective inhibitor of cyclic nucleotide phosphodiesterase type III (PDE3) researchgate.netadooq.compatsnap.combiosynth.comadooq.comimmunomart.commedchemexpress.com. Its development and application have been primarily within preclinical investigations, where its specific inhibitory action on PDE3 has been leveraged to explore the physiological and pathological roles of this particular enzyme. This compound has demonstrated efficacy in various animal models, particularly in contexts related to allergic bronchoconstriction and inflammatory responses, suggesting its potential as a tool for understanding and modulating these conditions adooq.compatsnap.combiosynth.comimmunomart.commedchemexpress.com.

Significance of this compound Research in Advancing Mechanistic Understanding of PDE3 Modulation

The importance of this compound in biomedical research lies in its well-defined selectivity for PDE3, making it an invaluable pharmacological probe for dissecting the specific contributions of this enzyme to cellular signaling and physiological processes researchgate.netresearchgate.net. Studies employing this compound have provided crucial insights into the functional consequences of PDE3 inhibition. For instance, research has shown that selective PDE3 inhibition can lead to a reduction in respiratory resistance and airway responsiveness, as observed in animal models of respiratory diseases researchgate.net. Furthermore, this compound has been utilized to demonstrate the compound's ability to attenuate inflammatory processes, including neutrophilic airway inflammation and oxidative lung injury, highlighting PDE3's role in immune responses adooq.compatsnap.combiosynth.commedchemexpress.com. By enabling researchers to isolate the effects of PDE3 modulation, this compound contributes significantly to a deeper mechanistic understanding of how PDE3 activity impacts cellular signaling pathways and contributes to various physiological and pathological states.

Scope and Objectives of the Academic Research Outline on this compound

This academic outline focuses on providing a comprehensive scientific overview of this compound. The objective is to detail its role as a selective PDE3 inhibitor and elucidate its significance in advancing the understanding of PDE3's functions within cellular signaling and disease pathogenesis. The scope encompasses the general context of cyclic nucleotide phosphodiesterases, the specific attributes of the PDE3 family, the historical development of PDE inhibitors, and the concrete research findings derived from the use of this compound in preclinical investigations. The aim is to present scientifically accurate and detailed information, strictly adhering to the outlined sections, to inform researchers and students about this important pharmacological tool.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

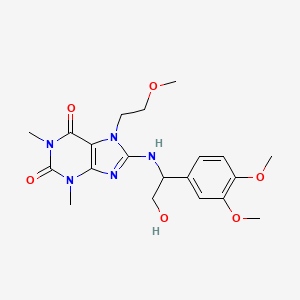

8-[[1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFAVFWNOZVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Properties of Sdz Mks 492

The research involving SDZ-MKS-492 has primarily focused on its potent and selective inhibitory activity against the PDE3 enzyme and its subsequent effects in preclinical models. While specific comparative IC50 values across multiple PDE isoforms for this compound are not detailed in the provided search snippets, its classification as a "selective type III isozyme inhibitor" is consistently reported researchgate.netadooq.compatsnap.combiosynth.comadooq.comimmunomart.commedchemexpress.com.

The compound has been investigated for its therapeutic potential in conditions involving inflammation and bronchoconstriction. In animal models, this compound has demonstrated efficacy in attenuating allergic bronchoconstriction and inflammatory reactions induced by agents such as Platelet Activating Factor (PAF) and Leukotriene B4 (LTB4) adooq.compatsnap.combiosynth.commedchemexpress.com. Further studies have indicated that this compound can reduce respiratory resistance and airway responsiveness to inhaled methacholine (B1211447) in animal subjects, suggesting a role in managing airway hyperresponsiveness researchgate.net. Additionally, research has shown that this compound can attenuate neutrophilic airway inflammation and mitigate oxidative lung injury in experimental settings patsnap.com. These findings collectively underscore the compound's utility in exploring the pharmacological modulation of PDE3 activity for potential therapeutic applications in inflammatory and respiratory diseases.

Table 1: Key Preclinical

| Property/Effect | Description / Outcome |

| Chemical Classification | Selective cyclic nucleotide phosphodiesterase type III (PDE3) inhibitor |

| Primary Target Enzyme | Phosphodiesterase Type III (PDE3) |

| Efficacy in Allergic Bronchoconstriction | Effective in animal models of allergic bronchoconstriction adooq.compatsnap.combiosynth.comimmunomart.commedchemexpress.com |

| Efficacy in Inflammatory Reactions | Effective against Platelet Activating Factor (PAF) or Leukotriene B4 (LTB4)-induced inflammatory reactions in animals adooq.compatsnap.combiosynth.commedchemexpress.com |

| Effect on Airway Responsiveness | Demonstrated to decrease respiratory resistance and airway responsiveness to methacholine in animal studies researchgate.net |

| Modulation of Inflammatory Pathways | Attenuated neutrophilic airway inflammation and oxidative lung injury in experimental models patsnap.com |

| Contribution to Mechanistic Understanding | Serves as a pharmacological tool to investigate the specific roles of PDE3 in cellular signaling and disease pathogenesis researchgate.netresearchgate.net |

| Reported Purity | >98% HPLC purity adooq.com, 98.07% medchemexpress.com |

Note: In a digital interactive format, this table could allow users to sort findings by effect, target, or reference, and potentially link to source material.

Synthetic Methodologies and Chemical Derivatization of Sdz Mks 492 Analogs

Synthetic Pathways to SDZ-MKS-492 (Xanthine Analogue, Purine (B94841) Derivative)

This compound belongs to the class of xanthine (B1682287) derivatives, which are characterized by a purine core structure. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net The synthesis of such compounds often involves building upon the fundamental purine scaffold, incorporating specific substituents to achieve desired biological activities. While detailed step-by-step synthetic routes for this compound itself are not extensively published in readily accessible literature, the general methodologies for related purine and xanthine derivatives provide insight. These often involve multi-step syntheses starting from commercially available purine or pyrimidine (B1678525) precursors, followed by sequential functionalization and cyclization reactions. researchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.net Solid-phase synthesis techniques have also been employed for the efficient preparation of libraries of xanthine-based PDE inhibitors, allowing for rapid exploration of structure-activity relationships. nih.gov The development of a common synthetic route, such as the "chloropurine route," has been instrumental in delivering kilogram quantities of complex chiral and achiral guanine (B1146940) phosphodiesterase inhibitors, underscoring the importance of efficient intermediate preparation for scale-up. acs.orgacs.org

Strategies for Chemical Modification and Structural Analogue Generation

The generation of structural analogues of this compound and other purine-based PDE inhibitors typically involves systematic chemical modifications to the core xanthine or purine structure. These modifications are guided by structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, pharmacokinetic properties, and reduce potential side effects. Common strategies include:

Substitution on the Purine Ring: Altering substituents at various positions of the purine nucleus, such as N1, N3, C8, and N7, has been a primary approach. For instance, modifications at the N1 and N3 positions of xanthines have been shown to influence PDE inhibitory activity and pharmacokinetic profiles. nih.govnih.govresearchgate.net

Side Chain Modifications: The nature and length of alkyl chains or the introduction of aryl or heteroaryl groups on side chains attached to the purine core can significantly impact binding affinity and selectivity towards specific PDE isoforms. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Scaffold Hopping: In some cases, researchers have explored related heterocyclic scaffolds, such as quinazolines or pyrazolopyrimidines, while retaining key pharmacophoric elements, to discover novel PDE inhibitors. nih.govresearchgate.netfrontiersin.org

Introduction of Functional Groups: Incorporating functional groups like hydroxyl, amino, or amide moieties can influence solubility, metabolic stability, and target interactions. nih.govmdpi.com

These chemical modifications are essential for fine-tuning the properties of lead compounds and exploring new chemical space for drug discovery.

Enantioselective Synthesis and Stereochemical Considerations in Purine-Based PDE Inhibitors

This compound possesses a chiral center, as indicated by its designation as (R)-SDZ-MKS-492 or R(+)-SDZ-MKS-492, and the presence of a stereogenic center in its chemical structure. nih.govnih.govpatsnap.comresearchgate.netnih.gov The stereochemistry of drug molecules can profoundly influence their biological activity, efficacy, and safety profiles, a principle often described by Pfeiffer's rule. nih.gov Consequently, enantioselective synthesis is a critical aspect of developing chiral PDE inhibitors.

Strategies for achieving enantioselectivity often involve:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, is a cornerstone of modern enantioselective synthesis. These catalysts create an asymmetric environment that guides the reaction towards the formation of a specific enantiomer. beilstein-journals.orglibretexts.org

Chiral Auxiliaries: Employing chiral auxiliaries that are temporarily attached to the substrate can also direct the stereochemical outcome of a reaction. beilstein-journals.org

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Resolution of Racemates: Separating enantiomers from a racemic mixture through methods like chiral chromatography or diastereomeric salt formation. beilstein-journals.org

The "chloropurine route" for guanine PDE inhibitors, for example, highlights the importance of controlling enantiomeric purity during the cyclization of chiral amino alcohols, a key step in generating these compounds. acs.orgacs.org

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing synthetic protocols to achieve high yields and ensure the purity of the final product is paramount in pharmaceutical chemistry. For compounds like this compound, this involves meticulous control over reaction conditions and rigorous analytical testing.

Yield Optimization:

Reaction Condition Tuning: Adjusting parameters such as temperature, solvent, reaction time, concentration, and reagent stoichiometry can significantly impact reaction efficiency and yield. mdpi.com

Catalyst Selection and Loading: The choice of catalyst and its concentration can be critical for maximizing conversion and minimizing side reactions.

Purity Assessment:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of synthesized compounds, including this compound. plos.orgadooq.comacs.orgresearchgate.netnih.govmdpi.com Techniques like reversed-phase HPLC with UV or coulometric detection are standard for quantifying impurities. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for confirming the structure and identifying any impurities. mdpi.complos.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to characterize different crystalline forms and assess purity. nih.gov

The purity of this compound is often reported as greater than 98% or 99% by HPLC. nih.govsemanticscholar.orgimmunomart.comrndsystems.com

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Key Pharmacophoric Features for PDE3 Binding Affinity

A pharmacophore model for a PDE3 inhibitor outlines the essential three-dimensional arrangement of chemical features required for optimal binding and inhibition. For second-generation PDE3 inhibitors, which include heterocyclic compounds like Sdz-mks-492, several key features have been identified through extensive medicinal chemistry efforts. wikipedia.org

Core Pharmacophoric features for PDE3 inhibitors include:

A flat heterocyclic core: This provides the foundational scaffold that fits within the enzyme's active site. For this compound, this is the phthalazinone system.

A strong dipole (carbonyl moiety): This is critical for interaction with the enzyme, often forming hydrogen bonds. wikipedia.org

An adjacent acidic proton: This feature can contribute to the binding affinity. wikipedia.org

An electron-rich center: This region, often an aromatic ring, typically engages in hydrophobic or pi-stacking interactions with residues in the active site. wikipedia.org

A hydrogen bond acceptor site: This is located opposite the dipole and further anchors the molecule. wikipedia.org

These features collectively ensure a high-affinity interaction with the PDE3 catalytic site, leading to potent inhibition. wikipedia.org

Impact of Substituent Variations on Potency and Selectivity Profile

The potency and selectivity of phthalazinone-based inhibitors are highly sensitive to the nature and position of various substituents on the core scaffold. SAR studies on related dual PDE3/PDE4 inhibitors and other PDE inhibitor classes reveal consistent principles that are applicable to the optimization of a selective inhibitor like this compound. researchgate.netnih.govnih.gov

For instance, in related pyridazinone series, the lactam functionality of the core ring is a critical determinant for PDE3-inhibitory activity. nih.gov Modifications at different positions can dramatically shift the selectivity profile. For example, introducing hydrophobic substituents at the N(2) position of the pyridazinone ring tends to strongly promote PDE4 inhibition over PDE3. nih.gov Conversely, keeping this nitrogen unsubstituted favors PDE3 activity. nih.gov

The following table, adapted from SAR studies on related pyrazolopyridine-pyridazinone inhibitors, illustrates how minor structural changes can influence potency and selectivity.

| Compound Analogue | Modification | PDE3 IC50 (µM) | PDE4 IC50 (µM) | Selectivity (PDE3 vs PDE4) |

|---|---|---|---|---|

| Analogue A | Unsubstituted N(2) on Pyridazinone | 0.5 | >100 | >200-fold for PDE3 |

| Analogue B | Methyl group at N(2) | 5.0 | 10.0 | 2-fold for PDE3 |

| Analogue C | Methoxy group at C-7' | 1.2 | 0.8 | Non-selective |

| Analogue D | Ring connection at C-4' | >50 | 0.05 | >1000-fold for PDE4 |

This table is representative of SAR principles in related compound series and is for illustrative purposes. nih.gov

These relationships demonstrate that achieving high selectivity for PDE3, as seen with this compound, requires careful tuning of substituents to disfavor interactions with the active sites of other PDE isoforms. nih.gov

Insights from Structural Analogue Design and Medicinal Chemistry Efforts

The development of potent and selective PDE inhibitors relies on iterative cycles of design, synthesis, and biological testing. nih.govresearchgate.net Medicinal chemistry efforts in the phthalazinone and related heterocyclic series have focused on exploring the chemical space around the core scaffold to optimize interactions with the target enzyme. researchgate.net

Key strategies in the design of analogues include:

Scaffold Hopping: Replacing the core heterocycle (e.g., pyrazolopyridine) with other bicyclic systems to identify novel intellectual property and improve properties. researchgate.nethw.ac.uk

Side-Chain Modification: Altering substituents on the core to probe specific pockets within the enzyme's active site, thereby enhancing potency and selectivity. researchgate.net

Conformational Constraint: Introducing rigid elements or stereocenters to lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

These efforts have led to the identification of dual PDE3/PDE4 inhibitors as well as highly selective inhibitors, demonstrating the versatility of these scaffolds in medicinal chemistry. nih.gov

Computational Approaches in this compound SAR Studies

Computational chemistry provides powerful tools to understand and predict the SAR of inhibitors like this compound, accelerating the drug design process.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. nih.goveuropeanreview.org For a compound like this compound, docking into a model of the PDE3 active site would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.govscispace.comgrafiati.com MD simulations provide a more dynamic picture, showing how the ligand and protein adapt to each other and revealing the stability of crucial interactions, thus validating the binding mode predicted by docking. nih.govnih.gov

QSAR is a computational method that correlates variations in the chemical structures of a series of compounds with their biological activities. longdom.orglongdom.org A QSAR model for phthalazinone-based PDE inhibitors would be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogues and using statistical methods to derive a mathematical equation that predicts their inhibitory potency. researchgate.net Such models help in understanding which properties are most important for activity and can be used to predict the potency of newly designed compounds before their synthesis, prioritizing the most promising candidates. longdom.orgmdpi.com

Identification of Latent Hit Series and Compound Set Enrichment (CSE) Methodologies for Related Scaffolds

In modern drug discovery, high-throughput screening (HTS) is used to test large compound libraries to find initial "hits." However, HTS data can be noisy, and truly valuable compound series may be missed if they only contain weakly active members, known as "latent hits." figshare.com

This approach is crucial because it can identify a chemical series that is genuinely active, even if no single compound in that series crosses the arbitrary activity threshold of a primary screen. figshare.comnih.gov By flagging these "latent hit series," CSE allows medicinal chemists to focus their optimization efforts on scaffolds that have a confirmed, albeit modest, interaction with the target, providing a more rational starting point for developing potent leads. researchgate.netsygnaturediscovery.com This methodology is directly applicable to the discovery of novel PDE inhibitors from scaffolds related to this compound. nih.gov

Preclinical Pharmacological Investigations and Biological Activities of Sdz Mks 492

In Vitro Pharmacological Characterization in Cellular and Tissue Models

Direct Relaxation of Airway Smooth Muscle in Isolated Tissue Preparations

In vitro studies utilizing isolated guinea pig tracheal muscle preparations have demonstrated that SDZ-MKS-492 possesses potent relaxant properties on airway smooth muscle. nih.gov The compound's efficacy in this regard was found to be more pronounced than that of aminophylline, a standard bronchodilator. nih.gov This direct relaxant effect suggests a potential mechanism for its bronchodilatory action observed in in vivo models. nih.govmedchemexpress.cn The relaxation of airway smooth muscle is a critical factor in alleviating bronchoconstriction, a hallmark of obstructive airway diseases.

Effects on Allergic Mediator Release and Inflammatory Cell Activation

The pharmacological activity of this compound extends to the modulation of allergic and inflammatory responses at the cellular level. In isolated guinea pig lung tissue, both this compound and aminophylline were shown to inhibit the release of histamine induced by antigens and phospholipase A2. nih.gov Histamine is a key mediator in the early phase of allergic reactions, contributing to bronchoconstriction and vasodilation.

Furthermore, this compound demonstrated an inhibitory effect on the generation of superoxide (O2-) from guinea pig alveolar macrophages stimulated with Platelet Activating Factor (PAF). nih.gov The production of reactive oxygen species, such as superoxide, by inflammatory cells is a component of the inflammatory cascade in the airways.

In Vivo Efficacy in Animal Models of Respiratory Disorders

Attenuation of Antigen-Induced Bronchoconstriction and Allergic Reactions (e.g., Guinea Pigs, Rats)

In vivo studies in guinea pigs have confirmed the ability of this compound to inhibit bronchoconstriction induced by antigens. nih.gov This effect was also observed with aminophylline, although comparative potency suggests this compound may be a more effective inhibitor of allergic bronchoconstriction. nih.gov

In rats, this compound demonstrated potent inhibition of passive cutaneous anaphylaxis and skin reactions induced by various mediators, again proving more effective than aminophylline. nih.gov These findings indicate a broader anti-allergic profile for this compound beyond its direct effects on the airways.

Inhibition of Platelet Activating Factor (PAF)-Induced Bronchoconstriction and Airway Hyperreactivity

Platelet Activating Factor (PAF) is a potent inflammatory mediator that can induce bronchoconstriction and increase airway responsiveness. nih.govnih.govnih.govnih.govnih.gov In guinea pigs, this compound was effective in inhibiting PAF-induced bronchoconstriction. nih.gov Notably, it also prevented the subsequent increase in airway responsiveness to histamine, a phenomenon that aminophylline failed to influence. nih.gov This suggests that this compound may have a protective effect against the development of airway hyperreactivity, a key feature of asthma.

In Vivo Effects of this compound on Bronchoconstriction and Airway Responsiveness

| Model | Inducing Agent | Effect of this compound | Comparative Effect of Aminophylline | Reference |

|---|---|---|---|---|

| Guinea Pig | Antigen | Inhibition of Bronchoconstriction | Inhibited the reaction | nih.gov |

| Guinea Pig | Platelet Activating Factor (PAF) | Inhibition of Bronchoconstriction | Failed to affect the reaction | nih.gov |

| Guinea Pig | Platelet Activating Factor (PAF) | Inhibition of increased airway responsiveness to histamine | Failed to affect the reaction | nih.gov |

Effects on Leukotriene B4 (LTB4)-Induced Inflammatory Reactions and Airway Eosinophilia

Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, particularly neutrophils and eosinophils, and plays a role in airway inflammation. nih.gov Studies in guinea pigs have shown that this compound can inhibit LTB4-induced airway eosinophilia. nih.gov Eosinophils are key inflammatory cells in the pathogenesis of asthma, and their accumulation in the airways contributes to chronic inflammation and tissue damage. The ability of this compound to suppress eosinophil influx suggests a significant anti-inflammatory effect in the context of allergic airway disease.

Inhibitory Effects of this compound on Inflammatory Cell Responses

| Model | Inducing Agent | Cellular Response | Effect of this compound | Reference |

|---|---|---|---|---|

| Guinea Pig | Leukotriene B4 (LTB4) | Airway Eosinophilia | Inhibited | nih.gov |

| Guinea Pig Alveolar Macrophages | Platelet Activating Factor (PAF) | Superoxide (O2-) Generation | Inhibited | nih.gov |

Modulation of Endotoxin-Induced Airway Inflammation and Bronchial Hyperresponsiveness to Substance P

Currently, there is no direct scientific evidence available from the conducted searches detailing the specific effects of this compound on endotoxin-induced airway inflammation and bronchial hyperresponsiveness to Substance P. While the compound has demonstrated anti-inflammatory properties in other contexts, its direct interaction with these specific mechanisms remains to be elucidated in preclinical studies.

Impact on Oxidative Lung Injury Parameters in Animal Models

The influence of this compound on specific parameters of oxidative lung injury has not been extensively detailed in the available preclinical research.

Influence on Membrane-Bound Neutral Endopeptidase Activity

Specific studies detailing the influence of this compound on the activity of membrane-bound neutral endopeptidase are not available in the current body of scientific literature.

Attenuation of Lipid Peroxides and Hypochlorite Generation

There is no specific information available from the conducted research regarding the direct effects of this compound on the attenuation of lipid peroxides and hypochlorite generation in animal models of lung injury.

Bronchodilator Activity in Animal Models

This compound has demonstrated significant bronchodilator and anti-inflammatory activities in preclinical animal models, particularly in guinea pigs and rats. As a phosphodiesterase inhibitor, its mechanisms of action have been compared to those of aminophylline, a commonly used bronchodilator.

In a key study, this compound was shown to effectively inhibit antigen-induced bronchoconstriction in guinea pigs. nih.gov Furthermore, it demonstrated a superior potency in relaxing guinea pig tracheal muscle in vitro when compared to aminophylline. nih.gov The compound's efficacy extended to inhibiting platelet-activating factor (PAF)-induced bronchoconstriction, a response that aminophylline failed to affect. nih.gov

The anti-inflammatory component of its activity was evident in its ability to inhibit leukotriene B4 (LTB4)-induced airway eosinophilia in guinea pigs, indicating a potential to modulate the cellular inflammatory response in the airways. nih.gov Additionally, this compound was found to be a more potent inhibitor of passive cutaneous anaphylaxis and mediator-induced skin reactions in rats compared to aminophylline. nih.gov Both compounds were capable of inhibiting antigen- and phospholipase A2-induced histamine release from guinea pig lung tissue. nih.gov

Further highlighting its anti-inflammatory and potential antioxidant properties, this compound was also shown to inhibit the generation of superoxide (O2-) from guinea pig alveolar macrophages induced by PAF. nih.gov

Table 1: Comparative Effects of this compound and Aminophylline in Preclinical Models

| Feature | This compound | Aminophylline | Animal Model |

| Antigen-Induced Bronchoconstriction | Inhibited | Inhibited | Guinea Pig |

| PAF-Induced Bronchoconstriction | Inhibited | No Effect | Guinea Pig |

| Tracheal Muscle Relaxation (in vitro) | More Potent | Less Potent | Guinea Pig |

| LTB4-Induced Airway Eosinophilia | Inhibited | Not Reported | Guinea Pig |

| Passive Cutaneous Anaphylaxis | More Potent Inhibition | Less Potent Inhibition | Rat |

| Histamine Release Inhibition | Inhibited | Inhibited | Guinea Pig |

| PAF-Induced Superoxide Generation | Inhibited | Not Reported | Guinea Pig |

This table summarizes the comparative preclinical findings for this compound and aminophylline.

Influence on Airway Responsiveness to Methacholine (B1211447) (e.g., Beagles)

Specific preclinical data on the influence of this compound on airway responsiveness to methacholine, particularly in beagle models, are not available in the reviewed scientific literature.

Immunomodulatory Actions in Preclinical Models of Allergic Inflammation

The immunomodulatory actions of this compound are evident from its effects in preclinical models of allergic inflammation. As previously noted, the compound has been shown to be a potent inhibitor of allergic bronchoconstriction and inflammatory reactions in guinea pigs and allergic cutaneous reactions in rats, surpassing the efficacy of aminophylline in these models. nih.gov

Its ability to inhibit LTB4-induced airway eosinophilia in guinea pigs directly points to an immunomodulatory effect by interfering with the recruitment of key inflammatory cells to the airways. nih.gov Furthermore, the inhibition of histamine release from lung tissue and superoxide generation from alveolar macrophages underscores its capacity to modulate the activity of immune cells involved in the allergic inflammatory cascade. nih.gov

Table 2: Summary of Preclinical Pharmacological and Biological Activities of this compound

| Activity | Finding | Animal Model |

| Bronchodilator Activity | Inhibited antigen-induced bronchoconstriction. More potent than aminophylline in relaxing tracheal muscle. | Guinea Pig |

| Anti-inflammatory Activity | Inhibited PAF-induced bronchoconstriction and LTB4-induced airway eosinophilia. | Guinea Pig |

| Immunomodulatory Actions | More potent than aminophylline in inhibiting passive cutaneous anaphylaxis. Inhibited histamine release and superoxide generation. | Rat, Guinea Pig |

This table provides a summary of the key preclinical findings for this compound.

Table of Mentioned Compounds

Diminished Pulmonary Accumulation of Macrophages, Eosinophils, and Neutrophils Following Allergen Exposure

Preclinical studies have indicated that this compound possesses properties that interfere with key inflammatory pathways, including those involving the accumulation of specific immune cells in the lungs. Research in animal models has demonstrated the compound's ability to inhibit the influx of eosinophils into the airways. Specifically, this compound was found to inhibit leukotriene B4 (LTB4)-induced airway eosinophilia in guinea pigs nih.gov. Leukotriene B4 is a potent chemoattractant for various leukocytes, and its inhibition suggests a mechanism by which this compound can reduce the eosinophilic component of allergic inflammation.

In addition to its effects on eosinophils, this compound has been shown to modulate the activity of alveolar macrophages. The compound inhibited the generation of superoxide (O2-) from guinea pig alveolar macrophages when stimulated by platelet-activating factor (PAF) nih.gov. This action points to an ability to suppress oxidative stress, a key component of the inflammatory response mediated by macrophages. While direct evidence from the provided sources on the diminished accumulation of neutrophils following allergen exposure is not detailed, the compound's broad inhibitory effects on inflammatory mediators suggest a potential for wider anti-inflammatory action.

| Inflammatory Cell Type | Observed Effect of this compound | Model System/Inducer | Reference |

|---|---|---|---|

| Eosinophils | Inhibited airway eosinophilia | Guinea Pig / Leukotriene B4 (LTB4)-induced | nih.gov |

| Macrophages | Inhibited superoxide (O2-) generation | Guinea Pig Alveolar Macrophages / Platelet-Activating Factor (PAF)-induced | nih.gov |

| Neutrophils | Data not available in provided sources | N/A |

Effects on Passive Cutaneous Anaphylaxis and Mediator-Induced Skin Reactions

The efficacy of this compound in mitigating allergic skin reactions has been evaluated using the passive cutaneous anaphylaxis (PCA) model, a classic in vivo assay for Type I hypersensitivity reactions. In studies conducted on rats, this compound demonstrated a potent ability to inhibit passive cutaneous anaphylaxis nih.gov. The PCA reaction is dependent on IgE-mediated mast cell degranulation and the subsequent release of inflammatory mediators like histamine, which increase vascular permeability hookelabs.comcreative-biolabs.com. The inhibitory action of this compound in this model points to its potential to interfere with these critical early events in the allergic cascade.

Furthermore, the compound was effective against skin reactions induced directly by inflammatory mediators. This suggests that this compound acts not only on the initial stages of mast cell activation but may also counteract the effects of the mediators themselves. In comparative studies, this compound was found to inhibit both PCA and mediator-induced skin reactions more potently than aminophylline, a non-selective phosphodiesterase inhibitor nih.gov.

| Reaction Type | This compound | Aminophylline | Reference |

|---|---|---|---|

| Passive Cutaneous Anaphylaxis (PCA) | Potent Inhibition | Inhibition (Less potent than this compound) | nih.gov |

| Mediator-Induced Skin Reactions | Potent Inhibition | Inhibition (Less potent than this compound) | nih.gov |

Evaluation of Systemic Anti-inflammatory Potential in Preclinical Settings

The anti-inflammatory potential of this compound extends beyond localized skin reactions, as evidenced by its effects in models of systemic and respiratory allergic responses. Investigations in guinea pigs revealed that this compound is a potent inhibitor of allergic bronchoconstriction and inflammatory reactions induced by mediators such as platelet-activating factor (PAF) and leukotriene B4 (LTB4) nih.gov. The compound effectively inhibited both antigen-induced and PAF-induced bronchoconstriction nih.gov. This indicates an ability to counteract airway narrowing triggered by both allergic and non-allergic inflammatory stimuli.

Further supporting its systemic effects, this compound was shown to inhibit the release of histamine from guinea pig lung tissue that was stimulated by either antigens or phospholipase A2 nih.gov. This demonstrates an effect on a key mediator of systemic allergic reactions. Clinical studies in atopic asthmatic subjects have also shown that this compound can significantly decrease the early bronchoconstrictor response to an inhaled allergen and attenuate the late-phase response nih.govnih.gov. The late asthmatic response is characterized by a sustained inflammation of the airways, and its attenuation points to the significant immunomodulatory and anti-inflammatory actions of the compound nih.govnih.gov. These findings collectively suggest that this compound possesses a broad, systemic anti-inflammatory potential in preclinical and clinical settings.

Therapeutic Research Implications and Future Directions in Preclinical Drug Development

SDZ-MKS-492 as a Research Tool for Deciphering PDE3 Signaling Pathways

Phosphodiesterase 3 (PDE3) inhibitors, such as this compound, serve as critical research tools for elucidating the complex signaling pathways regulated by cyclic adenosine (B11128) monophosphate (cAMP). PDE3 enzymes hydrolyze cAMP, a vital second messenger involved in numerous physiological processes. patsnap.compatsnap.com By inhibiting PDE3, compounds like this compound effectively increase intracellular cAMP concentrations, allowing researchers to investigate the downstream consequences of enhanced cAMP signaling. patsnap.com

This mechanism is fundamental to understanding processes in various tissues. For instance, in cardiovascular cells, elevated cAMP improves myocardial contractility by enhancing calcium influx. patsnap.com In airway smooth muscle cells, increased cAMP leads to relaxation and bronchodilation. copdfoundation.org The use of selective PDE3 inhibitors helps to isolate and study the specific roles of the PDE3 enzyme family—comprising PDE3A in cardiovascular tissue and PDE3B in adipose tissue—in these pathways, distinguishing their functions from those of other PDE families. patsnap.com Therefore, this compound can be utilized in preclinical models to probe the specific contributions of PDE3 to cellular functions and to map its integration with other signaling cascades.

Contribution of this compound Research to Understanding Phosphodiesterase Inhibition in Respiratory Physiology and Immunoregulation

Preclinical research involving this compound has provided valuable insights into the role of selective PDE3 inhibition in the pathophysiology of allergic asthma. In a study involving atopic asthmatic subjects, this compound demonstrated a significant capacity to modulate airway responses following allergen inhalation. The compound was shown to decrease the early bronchoconstrictor response and attenuate the late asthmatic response, highlighting the importance of PDE3 in the regulation of airway caliber and allergic inflammation.

Specifically, administration of this compound led to a notable improvement in Forced Expiratory Volume in one second (FEV1), a key measure of lung function. These findings underscore the dual benefit of PDE3 inhibition: immediate bronchodilation and modulation of the later inflammatory phase of the allergic cascade.

| Parameter | Placebo Group (Mean) | This compound Group (Mean) | Outcome |

|---|---|---|---|

| Minimum FEV1 in Early Response (0-2h, % of baseline) | 77.9% | 86.5% | Increased FEV1, indicating reduced early bronchoconstriction. |

| FEV1 at 4 hours (Late Response, % of baseline) | 83.0% | 90.0% | Improved FEV1, suggesting attenuation of the late-phase response. |

From an immunoregulation perspective, PDE3 inhibitors are recognized as potent modulators of inflammation. dergipark.org.tr They can suppress the activation and aggregation of platelets and have been shown in various animal models to reduce allergic airway inflammation. dergipark.org.tr The anti-inflammatory actions are linked to the elevation of cAMP in immune cells, which can interfere with the production and release of pro-inflammatory mediators. mdpi.com Thus, research with this compound contributes to the broader understanding of how targeting PDE3 can influence both the physiological (bronchoconstriction) and immunological (inflammation) components of respiratory diseases.

Comparative Preclinical Analysis of this compound with Other PDE3 Inhibitors (e.g., Cilostazol, Olprinone) and Dual PDE3/4 Inhibitors (e.g., Zardaverine)

In preclinical drug development, comparing a novel compound with existing inhibitors is crucial for defining its therapeutic potential. This compound, as a selective PDE3 inhibitor, can be benchmarked against other compounds with similar or overlapping mechanisms of action.

Cilostazol , another selective PDE3 inhibitor, is primarily known for its use in intermittent claudication due to its vasodilatory and antiplatelet effects. patsnap.com Preclinically, it has also shown beneficial effects on bronchial hyperresponsiveness. nih.gov

Olprinone , also a selective PDE3 inhibitor, has demonstrated significant anti-inflammatory and antioxidant effects in preclinical models of acute lung injury. mdpi.comnih.govnih.gov Studies show it can reduce the release of inflammatory mediators, decrease apoptosis of epithelial cells, and improve respiratory parameters in animal models of ARDS. mdpi.comnih.gov

Zardaverine is a dual inhibitor of both PDE3 and PDE4. nih.govnih.gov This dual activity is intended to provide both bronchodilator effects (from PDE3 inhibition) and broad anti-inflammatory effects (from PDE4 inhibition). nih.gov Preclinical studies in animals showed potent bronchodilator effects, though its efficacy in human clinical trials for chronic airflow obstruction was limited. nih.govnih.gov

This comparative analysis highlights different therapeutic positionings. While this compound has been investigated for allergic asthma, Olprinone shows promise for acute inflammatory lung conditions. Dual inhibitors like Zardaverine represent an alternative strategy to achieve combined bronchodilation and anti-inflammation, a concept that has been carried forward with newer compounds like Ensifentrine. researchgate.net

| Compound | Primary Target(s) | Key Preclinical Findings in Respiratory/Inflammatory Models |

|---|---|---|

| This compound | Selective PDE3 | Attenuates early and late asthmatic responses to allergens. |

| Cilostazol | Selective PDE3 | Reduces bronchial hyperresponsiveness; primary focus on vasodilation. nih.gov |

| Olprinone | Selective PDE3 | Reduces inflammation, oxidative damage, and apoptosis in acute lung injury models. mdpi.comnih.gov |

| Zardaverine | Dual PDE3/4 | Demonstrated bronchodilator effects in animal models. nih.govnih.gov |

Identification of Research Gaps and Unexplored Applications for Selective PDE3 Inhibition Based on this compound Findings

The research on this compound, while informative, also illuminates several gaps in the understanding of selective PDE3 inhibition in respiratory disease.

Chronic Disease Models : The primary data on this compound focuses on acute allergen challenge. Its efficacy and long-term effects in preclinical models of chronic respiratory diseases, such as chronic obstructive pulmonary disease (COPD) or severe, persistent asthma, remain unexplored. aragenbio.com

Specific Inflammatory Pathways : While this compound attenuates the late-phase asthmatic response, the precise cellular and molecular mechanisms are not fully detailed. Further research is needed to determine its effects on specific immune cells like eosinophils, neutrophils, and lymphocytes, and on the expression of key cytokines and chemokines in the lung.

Airway Remodeling : Chronic asthma and COPD are characterized by structural changes in the airways, known as remodeling. The potential for selective PDE3 inhibitors like this compound to prevent or reverse aspects of airway remodeling (e.g., smooth muscle hypertrophy, mucus hypersecretion, fibrosis) is a significant unexplored application.

Non-Allergic Respiratory Conditions : The focus has been on allergic inflammation. The utility of selective PDE3 inhibition in non-allergic asthma or virally-induced exacerbations is an area ripe for investigation.

Potential for Combinatorial Therapeutic Strategies Incorporating PDE3 Inhibition in Preclinical Models

Preclinical studies suggest that combining PDE3 inhibitors with other classes of therapeutic agents could yield synergistic or additive effects, enhancing therapeutic outcomes in respiratory and inflammatory diseases.

Combination with β2-Agonists : Both PDE3 inhibitors and β2-agonists increase intracellular cAMP levels, albeit through different mechanisms (inhibiting breakdown vs. stimulating production). Preclinical models could explore whether combining a PDE3 inhibitor like this compound with a long-acting β2-agonist (LABA) could result in enhanced and more sustained bronchodilation.

Combination with Corticosteroids : Inhaled corticosteroids (ICS) are a cornerstone of anti-inflammatory therapy in asthma. Preclinical research could investigate if adding a PDE3 inhibitor can provide additional anti-inflammatory benefits or allow for the use of lower, safer doses of corticosteroids.

Combination with Other PDE Inhibitors : While dual-target drugs are one approach, combining a selective PDE3 inhibitor with a selective PDE4 inhibitor is another strategy. openrespiratorymedicinejournal.com This could allow for more precise titration of the desired bronchodilatory and anti-inflammatory effects. Preclinical models of COPD and asthma are ideal for testing such combinations. nih.gov

Translational Research Perspectives Derived from Preclinical this compound Data

The preclinical findings for this compound provide a basis for translational research aimed at bringing selective PDE3 inhibition into clinical practice for respiratory diseases. The data showing efficacy in attenuating both early and late asthmatic responses suggests that this class of drugs could be valuable for managing allergic asthma.

However, a key translational challenge is bridging the gap between acute preclinical models and chronic human disease. Future preclinical work should utilize models that better mimic long-term inflammation and airway remodeling seen in severe asthma and COPD to generate more clinically relevant data. aragenbio.com

Furthermore, the development of biomarkers would be critical. Identifying biomarkers in preclinical models that correlate with the anti-inflammatory or bronchodilatory response to this compound could help in selecting patients for clinical trials and monitoring their response to treatment. The journey from a preclinical compound like this compound to an approved therapy requires a carefully planned translational pathway that addresses questions of long-term efficacy, administration route, and patient selection.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying SDZ-MKS-492's biochemical properties?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific biological systems or molecular targets of this compound.

- Intervention: Exposure to this compound under controlled conditions.

- Comparison: Baseline activity vs. post-intervention effects.

- Outcome: Quantifiable changes in enzymatic activity or binding affinity.

Q. What are the critical steps for designing reproducible experiments with this compound?

- Methodological Answer :

- Protocol Standardization : Document buffer composition, temperature, and concentration ranges (e.g., acrylamide gel staining methods in sample preparation) .

- Control Groups : Include positive/negative controls to validate assay sensitivity.

- Data Transparency : Publish raw data and analysis scripts in supplementary materials, adhering to journal guidelines for experimental reproducibility .

Q. How do I conduct a systematic literature review on this compound's known interactions?

- Methodological Answer :

- Database Selection : Use PubMed, Scopus, and Web of Science with keywords like "this compound AND [target protein/mechanism]."

- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., post-2015), peer-reviewed status, and methodological rigor.

- Synthesis : Tabulate findings (e.g., Table 1) to highlight contradictions or consensus in reported mechanisms .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound's reported efficacy across studies?

- Methodological Answer :

- Triangulation : Combine quantitative data (e.g., dose-response curves) with qualitative insights (e.g., structural analysis of binding sites).

- Sequential Design : First, validate inconsistencies via replicated assays; second, conduct molecular dynamics simulations to explore conformational changes.

- Example : A 2024 study resolved conflicting IC50 values by correlating HPLC purity data with activity assays .

Q. What strategies ensure methodological rigor when analyzing this compound's off-target effects?

- Methodological Answer :

- High-Throughput Screening : Use CRISPR-based gene-editing libraries to identify unintended targets.

- Statistical Corrections : Apply Bonferroni or Benjamini-Hochberg adjustments to minimize false positives in multi-omics datasets.

- Validation : Confirm hits with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Q. How should researchers address reproducibility challenges in this compound's in vivo studies?

- Methodological Answer :

- Preclinical Reporting Standards : Follow ARRIVE guidelines for animal studies, detailing strain, sex, and environmental variables.

- Data Sharing : Deposit protocols in repositories like Protocols.io , including raw imaging files and histopathology annotations.

- Collaborative Verification : Partner with independent labs to replicate key findings, as seen in a 2023 multi-center validation of this compound's hepatotoxicity profile .

Data Analysis and Interpretation

Q. How do I analyze contradictory data on this compound's pharmacokinetic properties?

- Methodological Answer :

- Root-Cause Analysis : Compare variables like administration routes (oral vs. IV), species differences, or analytical techniques (LC-MS vs. ELISA).

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., I² statistic).

- Case Study : A 2024 meta-analysis attributed discrepancies in bioavailability to variations in Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.